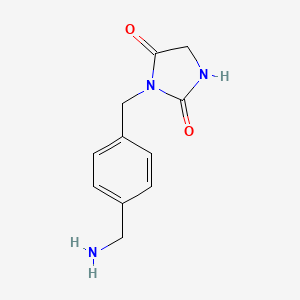
2-Amino-2-(2,4-dihydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,4-dihydroxyphenyl)acetic acid is a compound known for its unique chemical structure and properties It is a derivative of glycine, where the amino group is attached to a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4-dihydroxyphenyl)acetic acid typically involves the reaction of 2,4-dihydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; often requires a catalyst or specific pH conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(2,4-dihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The amino group can also interact with various biomolecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
- 2-Amino-2-(4-hydroxyphenyl)acetic acid
- 2-Amino-2-(2-hydroxyphenyl)acetic acid
- 2-Amino-2-(2,4-difluorophenyl)acetic acid
Comparison: 2-Amino-2-(2,4-dihydroxyphenyl)acetic acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, compounds with fewer or different substituents on the phenyl ring may exhibit different properties and applications.
Properties
CAS No. |
77197-69-4 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-amino-2-(2,4-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)5-2-1-4(10)3-6(5)11/h1-3,7,10-11H,9H2,(H,12,13) |
InChI Key |
WHCPMOJDSBYNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


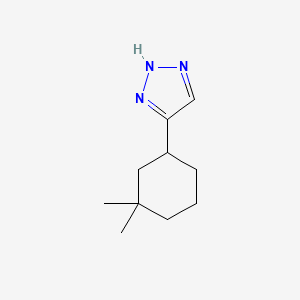


![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)

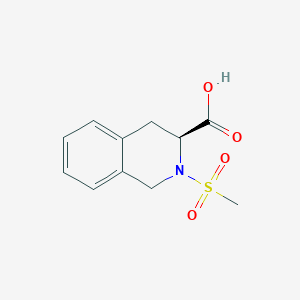


![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
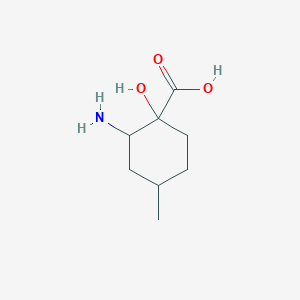
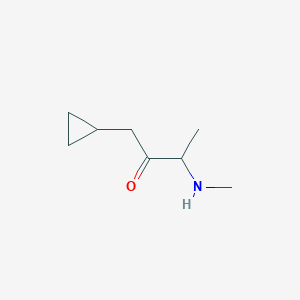
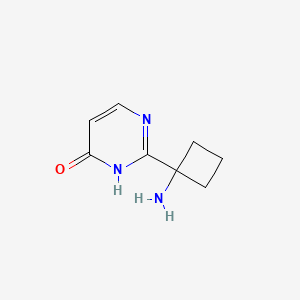
![benzyl(2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylatehydrochloride](/img/structure/B15253779.png)
